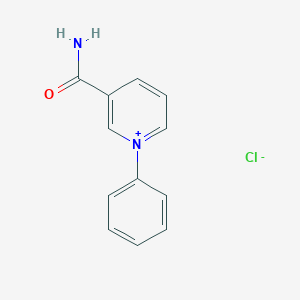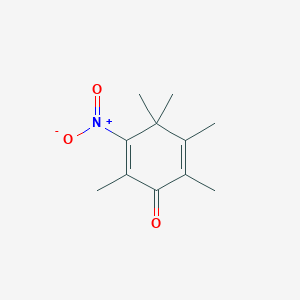![molecular formula C9H14O2 B14648004 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one CAS No. 54812-08-7](/img/structure/B14648004.png)
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic organic compound known for its unique structure and reactivity. This compound is characterized by a bicyclo[2.2.1]heptane framework with an oxo group at the third position and three methyl groups at the 4 and 7 positions. It is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the oxidation of cyclohexene by dendritic complexes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes likely involve large-scale catalytic hydrogenation and oxidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as oximes and carboxylic acids.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxo group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
Major products formed from these reactions include oximes, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . Its bicyclic structure allows for selective binding to target sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- 1-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-
Uniqueness
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is unique due to its specific substitution pattern and the presence of an oxo group, which imparts distinct reactivity and properties compared to other similar compounds. Its bicyclic structure and functional groups make it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
54812-08-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)7(10)11-6/h6H,4-5H2,1-3H3 |
InChI Key |
JBJFGGILWWLCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
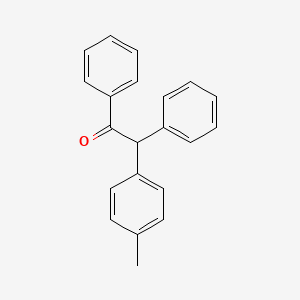

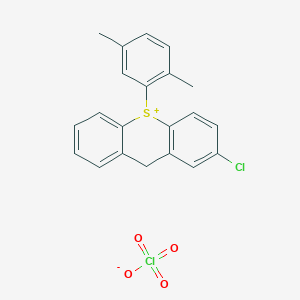

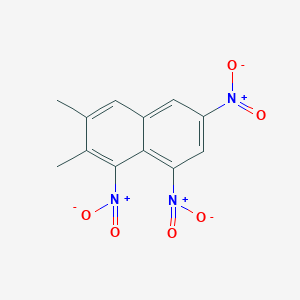

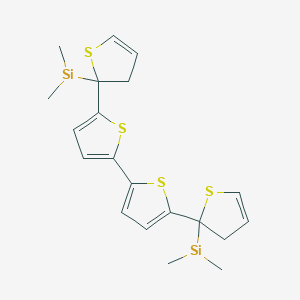
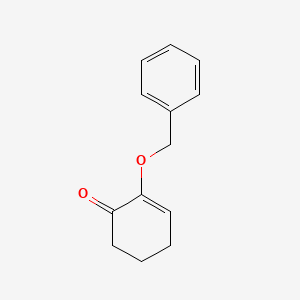
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

